molecular formula C17H18O5 B12719331 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid CAS No. 72578-97-3

4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid

Cat. No.: B12719331
CAS No.: 72578-97-3
M. Wt: 302.32 g/mol
InChI Key: QTSHPXKETKYZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid is a synthetic organic compound with the molecular formula C17H18O5. It is a derivative of salicylic acid, characterized by the presence of methoxy groups and a phenylethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxyphenylacrylic acid. This intermediate is then subjected to a series of reactions, including esterification, reduction, and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes involved in inflammatory processes, such as cyclooxygenase (COX). Additionally, its antioxidant properties may contribute to its biological activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-(2-(4-methoxyphenyl)ethyl)salicylic acid is unique due to its specific structural features, such as the presence of both methoxy groups and a phenylethyl substituent. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

CAS No.

72578-97-3

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

2-hydroxy-4-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid

InChI

InChI=1S/C17H18O5/c1-21-13-7-4-11(5-8-13)3-6-12-9-14(22-2)10-15(18)16(12)17(19)20/h4-5,7-10,18H,3,6H2,1-2H3,(H,19,20)

InChI Key

QTSHPXKETKYZMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C(=CC(=C2)OC)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.